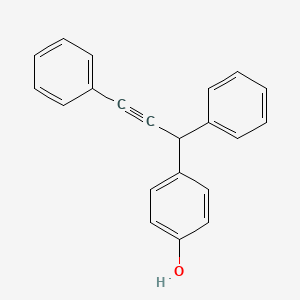
Phenol, 4-(1,3-diphenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(1,3-diphenyl-2-propynyl)- is a chemical compound with the molecular formula C21H16O It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a 1,3-diphenyl-2-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,3-diphenyl-2-propynyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1,3-diphenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Phenol, 4-(1,3-diphenyl-2-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,3-diphenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4-(1,3-diphenyl-2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-(1,3-diphenyl-2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the 1,3-diphenyl-2-propynyl group can interact with hydrophobic pockets, leading to modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simpler structure.
Bisphenol A: A related compound with two phenol groups connected by a propane bridge.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group in the para position.
Uniqueness
Phenol, 4-(1,3-diphenyl-2-propynyl)- is unique due to the presence of the 1,3-diphenyl-2-propynyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
591245-74-8 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(1,3-diphenylprop-2-ynyl)phenol |
InChI |
InChI=1S/C21H16O/c22-20-14-12-19(13-15-20)21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-10,12-15,21-22H |
InChI Key |
VOZDIMGQMBOJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















